Hypaconitine hydrobromide Hypaconitine hydrobromide
Brand Name: Vulcanchem
CAS No.: 71402-59-0
VCID: VC1934980
InChI: InChI=1S/C33H45NO10.BrH/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32;/h7-11,19-28,36,38H,12-16H2,1-6H3;1H/t19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-;/m1./s1
SMILES: CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC.Br
Molecular Formula: C33H46BrNO10
Molecular Weight: 696.6 g/mol

Hypaconitine hydrobromide

CAS No.: 71402-59-0

Cat. No.: VC1934980

Molecular Formula: C33H46BrNO10

Molecular Weight: 696.6 g/mol

* For research use only. Not for human or veterinary use.

Hypaconitine hydrobromide - 71402-59-0

Specification

CAS No. 71402-59-0
Molecular Formula C33H46BrNO10
Molecular Weight 696.6 g/mol
IUPAC Name [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrobromide
Standard InChI InChI=1S/C33H45NO10.BrH/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32;/h7-11,19-28,36,38H,12-16H2,1-6H3;1H/t19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-;/m1./s1
Standard InChI Key QJUUTBMHIVNBSD-GYQCMVPKSA-N
Isomeric SMILES CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)OC.Br
SMILES CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC.Br
Canonical SMILES CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC.Br

Introduction

Chemical Identity and Structure

Nomenclature and Classification

Hypaconitine hydrobromide (CAS: 71402-59-0) is the hydrobromide salt of hypaconitine (CAS: 6900-87-4), a member of the norditerpenoid alkaloid (NDA) family primarily isolated from plants belonging to the Ranunculaceae family . Hypaconitine belongs to the C19-diterpenoid alkaloids, a subclass of NDAs characterized by specific skeletal arrangements and functionalization patterns . The parent compound hypaconitine has numerous synonyms, including Japaconitine C, Japaconitine B1, and Japaconitine C1, reflecting its prevalence in various taxonomic and chemical classification systems . As a hydrobromide salt, the compound incorporates a bromide counterion that enhances stability and potentially modifies bioavailability compared to the free alkaloid form.

Structural Features

Hypaconitine possesses a complex polycyclic structure characteristic of norditerpenoid alkaloids from Aconitum species. The basic structural framework consists of six interconnected rings labeled A/B/C/D/E/F, which are 6/7/5/6/6/5-membered rings respectively . The molecular formula of the parent compound is C33H45NO10, with a molecular weight of 615.711 g/mol . The hydrobromide salt form would have an increased molecular weight due to the addition of hydrobromic acid. According to single-crystal X-ray diffraction (SXRD) data of similar compounds, the substituent at position 14 is commonly drawn going under the C15–C16 C–C bond, but in reality, it lies above that bond in the α-orientation . This structural complexity contributes to both the compound's biological activity and synthetic challenges.

Chemical Properties

Hypaconitine demonstrates distinctive physicochemical properties that influence its biological behavior and handling requirements. The free base has a melting point of 197-198°C and a predicted boiling point of approximately 671.3±55.0°C . Its density ranges from 1.35±0.1 g/cm³ to 1.4±0.1 g/cm³ according to different prediction models . Hypaconitine exhibits extremely low volatility with a vapor pressure of 6.18E-19 mmHg at 25°C . The compound has a predicted pKa of 12.21±0.70, indicating it is a weak base, and a refractive index of 1.607 . As a hydrobromide salt, the compound would likely demonstrate enhanced water solubility and potentially altered stability characteristics compared to the free base, though specific data for the hydrobromide form is limited in the available literature.

Extraction and Synthesis

Natural Sources

Hypaconitine is predominantly isolated from various species of the genus Aconitum (commonly known as monkshood or wolfsbane), with primary sources including Aconitum carmichaeli Debx., Aconitum nagarum Stapf., Aconitum brachypodum Diels, and Aconitum corearium (Levl.) Raipaics of the Ranunculaceae family . These plants have a long history of use in traditional medicine systems across Asia, particularly in Chinese, Japanese, and Korean herbal preparations . The compound is primarily concentrated in the root systems of these plants, often alongside other related alkaloids including aconitine and mesaconitine . While cultivation of Aconitum species for alkaloid extraction exists, wild-harvested specimens are also utilized, raising sustainability and standardization concerns that should be addressed in commercial exploitation .

Extraction Methods

The isolation of hypaconitine and consequently its hydrobromide salt form requires sophisticated extraction and purification techniques due to the complex alkaloid profiles of Aconitum species. Common extraction methodologies include cold maceration, Soxhlet reflux extraction, and ultrasonic-assisted extraction . These approaches typically employ organic solvents of varying polarities to selectively extract alkaloid fractions from plant material. Following initial extraction, chromatographic techniques including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and column chromatography are employed for purification and isolation of hypaconitine from other co-occurring alkaloids . The conversion to the hydrobromide salt would typically occur as a final processing step, involving reaction with hydrobromic acid under controlled conditions to precipitate the salt form.

Synthetic Approaches

While direct total synthesis of hypaconitine and its hydrobromide salt remains challenging due to structural complexity, semi-synthetic approaches have been developed for modification of naturally extracted hypaconitine. The biosynthetic pathway of norditerpenoid alkaloids in plants involves complex enzymatic transformations beginning with terpenoid precursors . The biosynthesis proceeds through oxidative cleavage resulting in C19 norditerpenoid alkaloids like hypaconitine . Understanding these biosynthetic routes has informed semi-synthetic strategies for structural modifications and salt formation. The conversion to hydrobromide salt specifically involves controlled reaction with HBr, typically in anhydrous conditions to ensure purity and stability of the resulting salt. This step is crucial for enhancing stability, solubility, and potentially bioavailability of the compound for research applications.

Pharmacological Properties

Mechanism of Action

Hypaconitine exerts its biological effects through multiple mechanistic pathways, with particular significance in cardiovascular and neurological systems. The compound functions as a cytosolic calcium antagonist, influencing cardiac contractility and rhythm by modulating calcium channel activity. This mechanism underlies both its potential therapeutic applications in cardiac conditions and its cardiotoxic effects at higher concentrations. Additionally, hypaconitine demonstrates activity at voltage-gated sodium channels, which contributes to its analgesic properties through altered neuronal excitability and transmission of pain signals . Unlike some related compounds such as methyllycaconitine (MLA), hypaconitine shows only modest affinity for nicotinic acetylcholine receptors (nAChR) due to structural differences in key pharmacophore regions . The conversion to hydrobromide salt potentially modifies the pharmacodynamic properties through altered solubility, dissolution, and distribution characteristics.

Therapeutic Applications

Research indicates that hypaconitine possesses significant potential across multiple therapeutic areas. Its anti-inflammatory properties make it a candidate for conditions characterized by chronic inflammation, including rheumatism and potentially ulcerative colitis . The compound demonstrates analgesic effects that may be valuable in pain management protocols . Cardiovascular applications represent a particularly promising direction, with evidence suggesting anti-cardiac failure properties that warrant further exploration in appropriate experimental models . Emerging research has identified potential anti-tumor activities, suggesting possibilities for oncological applications pending more comprehensive investigation . Despite these promising therapeutic directions, clinical translation remains limited by toxicity concerns, necessitating careful development of appropriate dosing regimens and potential structural modifications to improve the safety profile while maintaining therapeutic efficacy.

Toxicological Profile

Toxicity Mechanisms

The toxicological mechanisms of hypaconitine and its hydrobromide salt center on disruption of normal electrophysiological processes in excitable tissues. Its interaction with voltage-gated sodium channels leads to initial activation followed by persistent inactivation, disrupting normal action potential generation and propagation in neurons and cardiac cells . Calcium channel modulation further contributes to cardiotoxicity through altered contractility and potential arrhythmogenesis. Research suggests that structural features, particularly molecular size descriptors including molecular weight and molar refractivity, correlate strongly with toxic modes of action . The toxicodynamics follow a narrow therapeutic window pattern, where slight increases in concentration can transition from therapeutic to toxic effects, explaining the historical reputation of Aconitum-derived compounds as both medicines and poisons .

Comparative Analysis

Comparison with Related Alkaloids

Hypaconitine exists within a family of structurally related diterpenoid alkaloids with varying pharmacological profiles and toxicity levels. Comparative analysis with compounds such as aconitine, mesaconitine, benzoylaconine, and atisine reveals important structure-activity relationships. The following table summarizes key comparisons between hypaconitine and related alkaloids:

CompoundStructural FeaturesBiological ActivityToxicity ProfileDistinctive Characteristics
HypaconitineC19 diterpenoid alkaloid with specific ester groupsAnti-inflammatory, analgesic, cardioactiveHighly toxic (oral LD50 in mice: 5.8 mg/kg)Specific calcium channel binding profile
AconitineSimilar diterpenoid structure with different esterification patternAnalgesic, cardiotoxicMore potent toxicity than hypaconitineStronger sodium channel activation
MesaconitineRelated diterpenoid alkaloid with altered substitution patternAnti-inflammatory, moderate cardiac effectsLower cardiotoxicity than hypaconitineBalanced activity-toxicity profile
BenzoylaconineEster derivative of aconite alkaloidsAnalgesic with modified pharmacokineticsLower toxicity profileMetabolite of several aconitum alkaloids
AtisineDistinct diterpenoid alkaloidAntimicrobial propertiesModerate toxicityUnique antibacterial characteristics

This comparative analysis demonstrates that hypaconitine occupies a specific niche within the diterpenoid alkaloid spectrum, with a distinctive balance of pharmacological activities and toxicity that differentiates it from closely related compounds .

Structure-Activity Relationships

Structure-activity relationship studies of norditerpenoid alkaloids including hypaconitine reveal critical structural determinants of both therapeutic and toxic effects. The specific arrangement of the 6/7/5/6/6/5-membered A/B/C/D/E/F ring system provides the essential scaffold for biological activity . Functional group modifications significantly impact pharmacological properties, with esterification patterns being particularly influential. For example, the 2S-(methylsuccinimido)benzoate moiety present in some norditerpenoid alkaloids like methyllycaconitine (MLA) confers high affinity for α7 nicotinic acetylcholine receptors (nAChR), while hypaconitine lacks this specific substitution pattern and consequently shows reduced nAChR affinity . The pharmacophore for nAChR binding incorporates specific distance relationships between the N-atom of the piperidine E-ring and ester carbonyl groups . Additionally, stereochemical configurations significantly influence biological activity, with alterations in chirality at key positions potentially decreasing receptor affinity and changing activity profiles .

Research Developments and Future Directions

Recent Studies

Recent research on hypaconitine and its derivatives has expanded understanding of both therapeutic potential and toxicological considerations. Comprehensive pharmacological investigations have established multi-faceted therapeutic properties, including anti-inflammatory, anti-cardiac failure, analgesic, and anti-tumor activities . Contemporary studies have focused on elucidating detailed mechanisms of action, particularly regarding ion channel modulation and downstream signaling cascades . Advanced pharmacokinetic investigations have identified specific cytochrome P450 enzymes responsible for hypaconitine metabolism, with CYP3A4 and CYP3A5 identified as primary contributors and CYP2C19, CYP2D6, and CYP2E1 playing secondary roles . Toxicological research has progressed toward understanding specific mechanisms of cardiotoxicity and neurotoxicity, providing insights for potential risk mitigation strategies . While these advances significantly enhance the knowledge base regarding hypaconitine, research specifically addressing the hydrobromide salt form remains comparatively limited.

Research Gaps

Despite significant advances in understanding hypaconitine and its derivatives, substantial research gaps remain that limit full exploitation of therapeutic potential. In vivo studies of anti-heart failure effects require expansion to validate promising preliminary findings across diverse experimental models and to elucidate specific mechanisms of action . Comprehensive investigation of in vivo metabolism, distribution patterns, and metabolite profiles would enhance understanding of pharmacokinetic factors influencing both therapeutic and toxic effects . The therapeutic effects of hypaconitine monomers on inflammation-induced diseases and tumors require validation across a broader spectrum of experimental models to establish clinical relevance and specificity . Mechanistic studies should delve deeper into molecular and cellular pathways mediating observed pharmacological effects to identify potential targets for structural optimization . Additionally, development of advanced detoxification strategies and modified delivery systems represents a critical research direction for improving safety profiles while maintaining therapeutic efficacy .

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